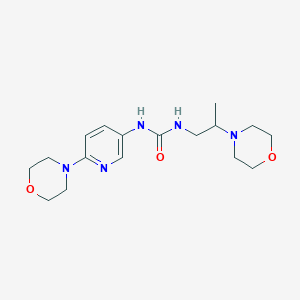
4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide, also known as FNAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FNAC is a member of the anilinoquinazoline family, which is known for its diverse range of biological activities.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neuroscience, 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been studied for its potential to modulate neurotransmitter release and improve cognitive function. In drug discovery, 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Wirkmechanismus
The mechanism of action of 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide is complex and not fully understood. However, it is known that 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide targets specific signaling pathways that are involved in cell growth, proliferation, and differentiation. 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been shown to inhibit the activity of certain protein kinases, which play a key role in these processes. By inhibiting these kinases, 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide can disrupt the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been shown to induce apoptosis, or programmed cell death, which can lead to the death of cancer cells. In neuronal cells, 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been shown to enhance neurotransmitter release and improve cognitive function. 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide in lab experiments is its high potency and specificity. 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been shown to have a strong inhibitory effect on specific protein kinases, which makes it a valuable tool for studying signaling pathways. However, one limitation of using 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide is that it can be toxic to cells at high concentrations. Careful dose optimization is necessary to ensure that the concentration of 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide used in experiments is not toxic to cells.
Zukünftige Richtungen
There are many potential future directions for research on 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide. One area of interest is the development of new drugs based on the structure of 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide. By modifying the structure of 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide, it may be possible to develop drugs with improved efficacy and fewer side effects. Another area of interest is the study of the effects of 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide on specific signaling pathways in different cell types. By understanding the mechanism of action of 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide in more detail, it may be possible to develop more targeted therapies for diseases such as cancer and neurological disorders.
Synthesemethoden
4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-fluoro-4-nitroaniline with cyclohexanone to form 4-(2-fluoro-4-nitroanilino)cyclohexanone. This intermediate is then converted to the final product, 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide, through a reaction with carboxylic acid. The synthesis of 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been optimized to ensure high yields and purity.
Eigenschaften
IUPAC Name |
4-(2-fluoro-4-nitroanilino)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3/c14-11-7-10(17(19)20)5-6-12(11)16-9-3-1-8(2-4-9)13(15)18/h5-9,16H,1-4H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQHINYTBDQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N)NC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571569.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B7571575.png)
![3-Fluoro-4-methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571578.png)
![4-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7571580.png)



![4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)
![3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)
![3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7571630.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(4-fluoro-3-thiophen-2-ylphenyl)methyl]ethanamine](/img/structure/B7571648.png)
![3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one](/img/structure/B7571651.png)
![3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7571656.png)
![2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571663.png)